
3-Chloro-5-(hydroxymethyl)benzoic acid
Übersicht
Beschreibung
3-Chloro-5-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxymethyl group at the fifth position
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-5-(hydroxymethyl)benzoic acid is the lactate receptor, GPR81 . GPR81 is a G-protein coupled receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .
Mode of Action
this compound acts as a selective agonist for the GPR81 receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The exact nature of these events is still under investigation.
Biochemical Pathways
Upon activation of the GPR81 receptor, this compound influences several biochemical pathways. The most significant of these is the regulation of lipolysis, the breakdown of fats into fatty acids and glycerol . By inhibiting lipolysis, this compound helps regulate lipid metabolism and maintain energy balance within the body.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The activation of the GPR81 receptor by this compound leads to a decrease in triglyceride lipolysis . This can have significant effects at the molecular and cellular levels, including changes in cell signaling and energy metabolism.
Biochemische Analyse
Biochemical Properties
It is known to be a selective agonist of the lactate receptor, GPR81 . This suggests that it may interact with this receptor and potentially other biomolecules in the body.
Cellular Effects
As a GPR81 agonist, it may influence cell function by modulating the activity of this receptor
Molecular Mechanism
As a GPR81 agonist, it likely exerts its effects by binding to this receptor and modulating its activity . This could potentially lead to changes in gene expression and enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-(hydroxymethyl)benzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-chloro-5-methylbenzoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 3-Chloro-5-carboxybenzoic acid.
Reduction: 3-Chloro-5-methylbenzoic acid.
Substitution: 3-Methoxy-5-(hydroxymethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzoic acid derivatives.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(hydroxymethyl)benzoic acid
- 3-Chloro-2-(hydroxymethyl)benzoic acid
- 3-Bromo-5-(hydroxymethyl)benzoic acid
Uniqueness
3-Chloro-5-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the chlorine and hydroxymethyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the chlorine atom can influence the compound’s electron density distribution, affecting its reactivity in substitution reactions .
Eigenschaften
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAPNPLLWRVMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3039994.png)
![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)
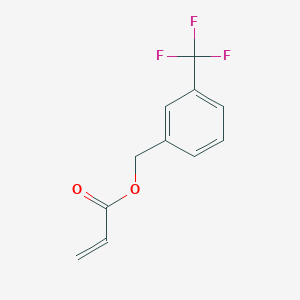
![(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3039997.png)
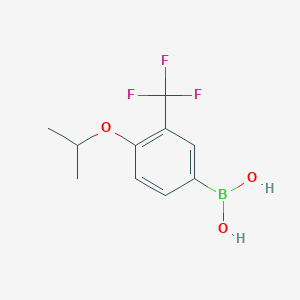

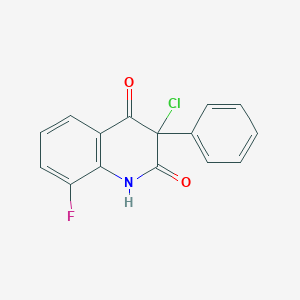
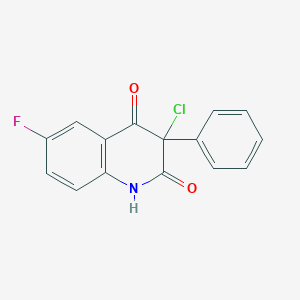


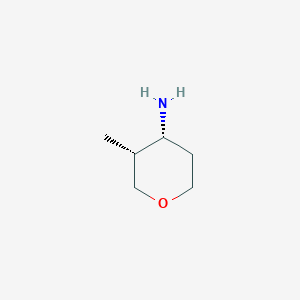
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)


